Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)-
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Overview
Description
Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor . The presence of the methylsulfonyl group enhances its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods: Industrial production of this compound typically employs green synthesis methods such as one-pot “multi-component” reactions, microwave reactions, and solid-phase synthesis . These methods are favored for their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of imidazo(1,2-a)pyrimidine, which can be further utilized in drug development and other applications .
Scientific Research Applications
Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- has a wide range of scientific research applications. It is extensively studied for its potential as a COX-2 inhibitor, which makes it a promising candidate for anti-inflammatory and analgesic drugs . Additionally, this compound has shown significant cytotoxicity effects on breast cancer cells, indicating its potential as an anticancer agent . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- involves its interaction with the COX-2 enzyme. The methylsulfonyl group is adequately placed into the COX-2 active site, inhibiting the enzyme’s activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets and pathways are primarily associated with the COX-2 enzyme and its role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- include other imidazo(1,2-a)pyrimidine derivatives with different substituents . These compounds share the same core structure but differ in their pharmacological properties and applications.
Uniqueness: The uniqueness of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- lies in its high selectivity and potency as a COX-2 inhibitor . Its methylsulfonyl group enhances its binding affinity to the COX-2 enzyme, making it more effective than other similar compounds . This distinct feature makes it a valuable scaffold for developing new therapeutic agents.
Properties
CAS No. |
3458-56-8 |
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Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 |
InChI Key |
YUHRRSAMJHVAPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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